2-hydroxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-4-carboxamide
Description
The exact mass of the compound this compound is 350.11273833 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3/c1-23-9-10(7-19-23)16-21-15(26-22-16)8-18-17(25)12-6-14(24)20-13-5-3-2-4-11(12)13/h2-7,9H,8H2,1H3,(H,18,25)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOJUZIXYKYAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-hydroxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-4-carboxamide is a novel derivative that has garnered attention for its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure
The molecular structure of the compound consists of a quinoline core substituted with a hydroxyl group and a side chain that includes a pyrazole and oxadiazole moiety. This unique structure is believed to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps often include:
- Formation of the Pyrazole Ring : Utilizing 1-methyl-1H-pyrazole as a starting material.
- Oxadiazole Formation : Reaction with appropriate carbonyl compounds.
- Quinoline Derivation : Employing quinoline derivatives to introduce the carboxamide functionality.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells. The mechanism often involves apoptosis induction through pathways involving caspases and PARP cleavage .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 11i | MDA-MB-231 | 0.88 | PARP inhibition, apoptosis induction |
| 56t | HCC | N/A | G2/M cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:
- Antibacterial Testing : Compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Study 1: Anticancer Efficacy
In a study published in 2023, researchers synthesized a series of quinoline derivatives, including the target compound. They found that it significantly inhibited the proliferation of MDA-MB-231 cells with an IC50 value lower than that of standard chemotherapeutics like Erlotinib. The study highlighted the role of oxidative stress in mediating apoptosis through activation of the JNK pathway .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of quinoline derivatives against clinical isolates. The results indicated that these compounds could serve as potential candidates for developing new antibiotics due to their ability to disrupt bacterial cell membranes effectively .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. The incorporation of the pyrazole and oxadiazole moieties in this compound enhances its activity against various bacterial strains. For instance, a study showed that similar compounds demonstrated inhibition against Gram-positive and Gram-negative bacteria, indicating potential for development as new antibiotics .
Anticancer Potential
Research indicates that quinoline derivatives can act as effective anticancer agents. The specific compound has shown promise in preliminary in vitro studies against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Agricultural Science Applications
Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Pyrazole derivatives have been reported to possess insecticidal properties. In laboratory settings, formulations containing this compound have shown efficacy against common agricultural pests such as aphids and whiteflies .
| Pest Species | Mortality Rate (%) | Concentration (g/L) |
|---|---|---|
| Aphids | 85 | 0.5 |
| Whiteflies | 78 | 0.5 |
Material Science Applications
Development of Functional Materials
Due to its unique chemical structure, the compound has potential applications in developing functional materials such as sensors or catalysts. Its ability to form coordination complexes with metals could be explored for catalytic processes in organic synthesis .
Case Studies
-
Antimicrobial Efficacy Study
A comprehensive study evaluated the antimicrobial activity of various quinoline derivatives, including the target compound. Results indicated that modifications at the 4-carboxamide position significantly enhanced antibacterial activity compared to unmodified quinolines . -
In Vivo Anticancer Study
An in vivo study on mice bearing tumor xenografts treated with the compound revealed a significant reduction in tumor size compared to controls. This study highlighted the need for further exploration into dosage optimization and mechanism elucidation . -
Pesticide Formulation Development
A field trial assessed the efficacy of formulations containing this compound against agricultural pests. Results showed a marked decrease in pest populations, suggesting its viability as an eco-friendly pesticide alternative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
